1-Phenyl-pentylamine

Übersicht

Beschreibung

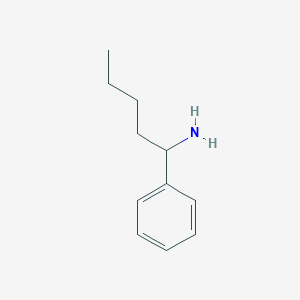

1-Phenyl-pentylamine is an organic compound belonging to the class of amines It features a phenyl group attached to a pentylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-pentylamine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with ammonia and hydrogen in the presence of a catalyst. Another method includes the reaction of phenylacetonitrile with hydrogen in the presence of a metal catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-pentylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate

Biologische Aktivität

1-Phenyl-pentylamine, a compound classified under the category of phenylalkylamines, has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound has the chemical formula and is characterized by a phenyl group attached to a pentylamine chain. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to influence the release and reuptake of catecholamines, particularly dopamine and norepinephrine. This mechanism suggests potential applications in treating conditions related to mood and attention.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Stimulant Activity : Similar to other phenethylamines, it may exert stimulant effects on the central nervous system (CNS), enhancing alertness and energy levels.

- Mood Enhancement : Preliminary studies indicate that it may have mood-lifting properties, potentially useful in managing depressive disorders.

- Appetite Suppression : There are indications that this compound may suppress appetite, making it a candidate for weight management therapies.

Case Studies and Experimental Data

Recent studies have explored the biological activity of this compound in various contexts:

- Neurotransmitter Release : A study demonstrated that this compound significantly increases dopamine release in vitro, indicating its potential as a dopaminergic agent .

- Behavioral Studies : Animal models treated with this compound showed increased locomotor activity, suggesting stimulant properties akin to amphetamines .

- Toxicology Reports : Safety evaluations have indicated that at therapeutic doses, this compound exhibits a favorable safety profile; however, high doses may lead to adverse effects such as increased heart rate and anxiety .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

Eigenschaften

IUPAC Name |

1-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUVVWBTBOYJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475945 | |

| Record name | 1-PHENYL-PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61501-03-9 | |

| Record name | 1-PHENYL-PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.